molecular formula C9H6BrNO B1269170 3-(4-Bromophenyl)-3-oxopropanenitrile CAS No. 4592-94-3

3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No. B1269170
CAS RN: 4592-94-3
M. Wt: 224.05 g/mol
InChI Key: HSNWUXWZCSDJPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Bromophenyl)-3-oxopropanenitrile often involves multistep reactions, including oxidative cyclizations and organocatalyzed reactions. For instance, manganese(III) acetate has been used for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes to yield dihydrofuran-carbonitriles containing heterocycles in good yields (Yılmaz, Uzunalioğlu, & Pekel, 2005). Similarly, a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, facilitated by urea as an organocatalyst, has been reported for synthesizing bromophenyl-containing compounds (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 3-(4-Bromophenyl)-3-oxopropanenitrile has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed geometry, including bond lengths, angles, and crystal packing, contributing to a deeper understanding of the physical properties and reactivity of such compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with the 3-(4-Bromophenyl)-3-oxopropanenitrile moiety undergo a range of chemical reactions, including cyclizations and annulations, to form complex heterocyclic structures. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides by manganese(III) acetate results in 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the compound's ability to participate in regio- and stereoselective syntheses (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides insights into the crystalline structure and packing, which influence the compound's physical state and stability (Kumar et al., 2016).

Scientific Research Applications

Application in Liquid Crystal Polymers

  • Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of comb-shaped methacrylate oligomers, which are a type of liquid crystal .
  • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Application in Biological Activities

  • Summary of Application : A pyrazoline derivative of “3-(4-Bromophenyl)-3-oxopropanenitrile” was synthesized and its biological activities were studied on rainbow trout alevins .
  • Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
  • Results or Outcomes : The study is the first novel research to investigate these potentials in association with behavioral parameters, swimming potential .

Application in Antimicrobial Agents

  • Summary of Application : Substituted methanones, synthesized from compounds like “3-(4-Bromophenyl)-3-oxopropanenitrile”, were tested for antibacterial and antifungal activities.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes : The results indicate potential use in developing new antimicrobial agents.

Application in Synthesis of Heterocyclic Liquid Crystals

  • Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
  • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Application in Biological Activities of Indole Derivatives

  • Summary of Application : A derivative of “3-(4-Bromophenyl)-3-oxopropanenitrile” was synthesized and its biological activities were studied .
  • Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized derivative .
  • Results or Outcomes : The study is the first novel research to investigate these potentials in association with behavioral parameters, swimming potential .

Application in Synthesis of Isoxazole Derivatives

  • Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of isoxazole derivatives .
  • Methods of Application : The new isoxazole derivatives were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWUXWZCSDJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354368
Record name 3-(4-bromophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-oxopropanenitrile

CAS RN

4592-94-3
Record name 3-(4-bromophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromobenzoyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 9.4 g of KCN in 20 ml of water is prepared and then it is poured dropwise over a mixture containing 20 g of 2-bromo-1-(4-bromophenyl)ethanone dissolved in 800 ml of 90% ethanol. After stirring for 5 hours at RT, the solid formed is filtered and then it is rinsed with ice-cold water. The solid obtained is dissolved in 400 ml of water and then activated charcoal is added, the mixture is kept stirring for 20 minutes, and then filtered on Celite®. The filtrate obtained is treated with HCl at 10% and the white precipitate formed is filtered, washed with water and then dried under vacuum. 7.63 g of the expected compound are obtained. m.p.=164° C.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
FN Naghiyev, VN Khrustalev… - Acta Crystallographica …, 2022 - scripts.iucr.org
In the title compound, C19H13BrN2O, the pyridine ring is essentially planar [maximum deviation = 0.024 (4) Å for the N atom] and makes dihedral angles of 74.6 (2) and 65.8 (2), …
Number of citations: 7 scripts.iucr.org
R Aggarwal, S Kumar, G Sumran, D Sharma - 2023 - researchsquare.com
The present paper describes an efficient synthesis of a series of 4-aminopyrazolo [3, 4-b] pyridine derivatives 11a-i in 69-81% yields by one-pot three-component domino reaction of …
Number of citations: 0 www.researchsquare.com
R Aggarwal, S Kumar, G Singh - Synthetic Communications, 2019 - Taylor & Francis
A practical approach to polyfunctionally substituted 4,7-dihydropyrazolo[3,4-b]pyridine derivatives from heteroaryl hydrazine, 3-aryl-3-oxopropanenitriles and aldehydes have been …
Number of citations: 12 www.tandfonline.com
S Mathew, SP Nadarajan, U Sundaramoorthy… - Biotechnology …, 2017 - Springer
Objective To enzymatically synthesize enantiomerically pure β-amino acids from β-keto nitriles using nitrilase and ω-transaminase. Results An enzyme cascade system was designed …
Number of citations: 27 link.springer.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang… - Archiv der …, 2019 - Wiley Online Library
A series of pyrazolo[3,4‐b]pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5'‐monophosphate‐activated protein kinase (…
Number of citations: 7 onlinelibrary.wiley.com
MN Jachak, AB Avhale, CD Tantak… - Journal of …, 2005 - Wiley Online Library
A series of 1,3,6‐trisubstituted and 1,3,5,6‐tetrasubstituted pyrazolo[3,4‐b]pyridines 5 has been synthesized by Friedlander condensation of 5‐arninopyrazole‐4‐carbaldehydes 3 with α…
Number of citations: 55 onlinelibrary.wiley.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang, Y Guo, S Sun… - wnt-inhibitors.com
A series of pyrazolo [3, 4‐b] pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5’‐monophosphate‐activated protein kinase (…
Number of citations: 0 wnt-inhibitors.com
L Joubran, WR Jackson, EM Campi… - Australian journal of …, 2003 - CSIRO Publishing
A series of arylpropanolamines containing dipyrrolidinylpyrimidines as an antioxidant function have been synthesized and evaluated as dual function neuroprotective agents. Their in …
Number of citations: 11 www.publish.csiro.au
MY Song, CY Cao, QR He, QM Dong, D Li… - Bioorganic & medicinal …, 2017 - Elsevier
[3+2] reactions play a key role in constructing various pharmaceutical moleculars. In this study, using Mn(OAc) 3 mediated and 1,3-dipolar [3+2] cyclization reactions, 38 novel …
Number of citations: 14 www.sciencedirect.com
H Gao, JY Chen, Z Peng, L Feng… - The Journal of …, 2022 - ACS Publications
Inspired by OxdA that operates biocatalytic aldoxime dehydration, we have developed an efficient iron catalyst, Cp*Fe(1,2-Cy 2 PC 6 H 4 O) (1), which rapidly converts various aliphatic …
Number of citations: 1 pubs.acs.org

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